molecular formula C11H14N2O4 B1394460 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine CAS No. 1287218-02-3

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine

Cat. No.: B1394460
CAS No.: 1287218-02-3
M. Wt: 238.24 g/mol
InChI Key: DELVZEYAKPYHJR-UHFFFAOYSA-N
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Description

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine: is a chemical compound characterized by its unique structure, which includes a nitro group, a pyridine ring, and a tetrahydro-2H-pyran-4-ylmethoxy moiety

Scientific Research Applications

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine typically involves the nitration of 2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The pyridine ring can undergo oxidation reactions under specific conditions to form pyridine N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 3-Amino-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: Pyridine N-oxide derivatives.

Mechanism of Action

The mechanism of action of 3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine ring and tetrahydro-2H-pyran-4-ylmethoxy moiety contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Nitropyridine: Lacks the tetrahydro-2H-pyran-4-ylmethoxy moiety, making it less complex.

    3-Nitro-4-methoxypyridine: Contains a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy moiety.

    3-Nitro-2-methoxypyridine: Similar structure but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy moiety.

Uniqueness

3-Nitro-2-(tetrahydro-2H-pyran-4-ylmethoxy)pyridine is unique due to the presence of the tetrahydro-2H-pyran-4-ylmethoxy moiety, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s solubility, stability, and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

3-nitro-2-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-13(15)10-2-1-5-12-11(10)17-8-9-3-6-16-7-4-9/h1-2,5,9H,3-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELVZEYAKPYHJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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